molecular formula C7H13NO4S2 B8082844 dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate

dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate

Cat. No.: B8082844
M. Wt: 239.3 g/mol
InChI Key: CTHWFFMDTBCNNE-UHFFFAOYSA-N
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Description

dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate: is a chemical compound with the molecular formula C7H13NO4S2. It is known for its analytical applications, particularly in measuring insect resistance in plants. This compound is extracted from plant leaves and quantified using high-performance liquid chromatography (HPLC). It has shown genotoxic effects in rat liver microsomes and may be toxic to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate involves the reaction of 1,2-dithiolan-4-amine with N,N-dimethylamine in the presence of oxalic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which contribute to its stability against oxidative conditions.

    Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original state.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate is used in analytical chemistry to measure insect resistance in plants. It is also employed in studying the stability of disulfide bonds under oxidative conditions.

Biology: The compound’s genotoxic effects are studied in biological research, particularly in understanding its impact on mammalian cells.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound, especially in the context of its genotoxic properties.

Industry: In the agricultural industry, this compound is used to develop insect-resistant plant varieties by measuring and enhancing resistance levels .

Mechanism of Action

The mechanism of action of dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate involves its interaction with cellular components, leading to the formation of disulfide bonds. These bonds contribute to the compound’s stability and resistance to degradation by esterases and other enzymes. The compound’s genotoxic effects are attributed to its ability to induce oxidative stress and damage cellular DNA .

Comparison with Similar Compounds

  • 1,2-Dithiolan-4-amine, N,N-dimethyl-, ethanedioate (1:1)
  • Nereistoxinhydrogenoxalate
  • 4-(Dimethylamino)-1,2-Dithiolaneoxalate

Comparison: dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate is unique due to its high stability against oxidative conditions and its ability to form disulfide bonds. This stability makes it particularly useful in analytical applications for measuring insect resistance. Similar compounds may not exhibit the same level of stability or may have different applications in research and industry .

Properties

IUPAC Name

dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWFFMDTBCNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)C1CSSC1.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1631-58-9 (Parent)
Record name 1,2-Dihtiolan-4-amine, N,N-dimethyl-, oxalate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-52-3
Record name 1,2-Dihtiolan-4-amine, N,N-dimethyl-, oxalate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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